N-[1-(aminomethyl)cyclopentyl]-2-methylaniline dihydrochloride
Description
Properties
IUPAC Name |
N-[1-(aminomethyl)cyclopentyl]-2-methylaniline;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.2ClH/c1-11-6-2-3-7-12(11)15-13(10-14)8-4-5-9-13;;/h2-3,6-7,15H,4-5,8-10,14H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXOQELUUNZVNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2(CCCC2)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(aminomethyl)cyclopentyl]-2-methylaniline dihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through cyclization reactions involving appropriate starting materials.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced via amination reactions, often using reagents such as ammonia or amines under controlled conditions.
Attachment of the Methylaniline Moiety: The methylaniline group is attached through coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Formation of the Dihydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of catalysts, reaction conditions, and purification methods to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(aminomethyl)cyclopentyl]-2-methylaniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Various nucleophiles or electrophiles; conditions depend on the specific substitution reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
N-[1-(aminomethyl)cyclopentyl]-2-methylaniline dihydrochloride serves as a building block in organic synthesis. It is utilized in various chemical reactions, including:
- Coupling Reactions : As a reagent in reactions such as Suzuki-Miyaura coupling.
- Functionalization : Modifying existing compounds to enhance their properties or create new derivatives.
Biology
The compound is being investigated for its potential biological activities:
- Enzyme Interaction : It may modulate the activity of specific enzymes, influencing metabolic pathways.
- Receptor Binding : Potential interactions with neurotransmitter receptors suggest implications for neurological functions.
Medicine
Research is exploring the therapeutic potential of this compound:
-
Anticancer Properties : Preliminary studies indicate that related compounds exhibit cytotoxic effects against various cancer cell lines. For example, Mannich bases have shown increased cytotoxicity compared to standard chemotherapy agents like 5-fluorouracil.
Compound Cell Line IC50 (µM) Mannich Base A Jurkat (human T-lymphocytes) 5.2 Mannich Base B Renca (mouse renal carcinoma) 10.0 This compound TBD TBD - Antimicrobial Activity : The compound has shown promise in inhibiting the growth of Gram-positive bacteria, suggesting potential use as an antimicrobial agent.
Industry
In industrial applications, this compound is used as:
- An intermediate in the production of other chemical compounds.
- A component in the development of new materials with specific properties.
Case Study 1: Cytotoxicity Assessment
A study assessed the cytotoxic effects of related compounds on human tumor cell lines, indicating significant cytotoxicity with low IC50 values for certain analogs.
Case Study 2: Antimicrobial Evaluation
Another study focused on antimicrobial properties, demonstrating effective inhibition against several pathogens.
Mechanism of Action
The mechanism of action of N-[1-(aminomethyl)cyclopentyl]-2-methylaniline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-[1-(aminomethyl)cyclohexyl]-2-methylaniline dihydrochloride: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.
N-[1-(aminomethyl)cyclopropyl]-2-methylaniline dihydrochloride: Contains a cyclopropyl ring, leading to different chemical properties.
Uniqueness
N-[1-(aminomethyl)cyclopentyl]-2-methylaniline dihydrochloride is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties.
Biological Activity
N-[1-(aminomethyl)cyclopentyl]-2-methylaniline dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C12H18Cl2N2
- Molecular Weight : Approximately 241.19 g/mol
The presence of the cyclopentyl group and the amino moiety contributes to its unique reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:
- Enzymes : The compound may inhibit or modulate enzyme activity, affecting metabolic pathways.
- Receptors : It has potential interactions with neurotransmitter receptors, which could influence neurological functions.
Ongoing research aims to elucidate the specific pathways and molecular targets involved in its action.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, Mannich bases, a class of compounds that includes this compound, have shown increased cytotoxicity against mouse renal carcinoma and human T-lymphocyte cell lines compared to standard chemotherapy agents like 5-fluorouracil .
Table 1: Cytotoxicity Data of Related Mannich Bases
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Mannich Base A | Jurkat (human T-lymphocytes) | 5.2 | |
| Mannich Base B | Renca (mouse renal carcinoma) | 10.0 | |
| This compound | TBD | TBD | Ongoing Research |
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. It has been observed to influence nitric oxide synthase pathways, which play a crucial role in immune response modulation and vasodilation. This suggests potential applications in treating infections or inflammatory conditions.
Case Studies
-
Study on Cytotoxicity :
A study evaluated the cytotoxic effects of various Mannich bases, including derivatives similar to this compound. The results indicated that certain derivatives exhibited IC50 values lower than 10 µM against human colon cancer cell lines, highlighting their potential as anticancer agents . -
Mechanistic Insights :
Another investigation focused on the mechanism of action involving the modulation of protein functions related to inflammatory cytokines (e.g., IL-1β, IL-6). The findings suggested that these compounds could serve as therapeutic agents for conditions characterized by excessive inflammation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[1-(aminomethyl)cyclopentyl]-2-methylaniline dihydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclopentane ring functionalization, followed by amination and subsequent salt formation. Key steps:
- Cyclopentyl precursor preparation : Use 1-aminomethylcyclopentane as a starting material, synthesized via reductive amination of cyclopentanone with methylamine .
- Coupling with 2-methylaniline : Employ nucleophilic substitution or Buchwald-Hartwig amination under inert conditions (e.g., Pd catalysis for C-N bond formation).
- Dihydrochloride salt formation : Treat the free base with HCl in anhydrous ethanol, followed by recrystallization (melting point validation critical; compare to analogous compounds like naphthylethylenediamine dihydrochloride, mp 196–201°C) .
- Data Consideration : Monitor reaction progress via TLC or HPLC. Optimize pH during salt formation to avoid over-acidification, which may degrade the cyclopentyl moiety.
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer :
- Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm). Compare retention times to standards.
- Structural confirmation :
- NMR : H NMR should show characteristic peaks: aromatic protons (2-methylaniline, δ 6.5–7.5 ppm), cyclopentyl CH (δ 1.5–2.5 ppm), and aminomethyl (δ 3.0–3.5 ppm).
- Mass Spectrometry : ESI-MS in positive mode should confirm [M+H] and [M+2H] ions.
- Elemental Analysis : Verify Cl content (~21.6% for dihydrochloride) via ion chromatography .
Advanced Research Questions
Q. How does the cyclopentyl group’s conformational flexibility impact the compound’s stability in aqueous solutions?
- Methodological Answer :
- Computational modeling : Use DFT (Density Functional Theory) to assess energy barriers for ring puckering and its effect on solvation.
- Experimental stability testing : Conduct accelerated degradation studies (40°C, 75% RH for 4 weeks) with HPLC-MS to identify degradation products. Compare to structurally rigid analogs (e.g., benzene-fused amines) to isolate flexibility effects.
- Key Insight : Cyclopentyl groups may enhance solubility but introduce hydrolytic instability at the aminomethyl bridge under acidic conditions.
Q. What strategies resolve contradictions in bioactivity data across cell-based vs. enzyme inhibition assays?
- Methodological Answer :
- Assay design :
- Cell permeability : Measure intracellular compound concentration via LC-MS (e.g., in HEK293 cells). Low permeability may explain discrepancies if enzyme assays show high in vitro activity but poor cellular efficacy.
- Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to identify non-specific binding.
- Data normalization : Account for dihydrochloride salt dissociation dynamics (e.g., pH-dependent solubility in cell media vs. buffer systems).
Additional Methodological Notes
- Handling and Storage : Store desiccated at –20°C to prevent HCl loss and hygroscopic degradation (similar to naphthylethylenediamine dihydrochloride storage protocols) .
- Troubleshooting : If crystallization fails during salt formation, use anti-solvents like diethyl ether and control cooling rates (<1°C/min).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
